molecular formula C19H15N3O5S2 B2883339 Ethyl 5-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate CAS No. 681163-36-0

Ethyl 5-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate

Cat. No. B2883339
CAS RN: 681163-36-0
M. Wt: 429.47
InChI Key: HYUMAVVCBDCOFU-UHFFFAOYSA-N
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Description

The compound “Ethyl 4- (2- (1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate” has a CAS Number: 88150-75-8 and a Molecular Weight: 319.31 . Another related compound is “Ethyl 2-acetyl-5- (1,3-dioxoisoindolin-2-yl)pentanoate” with a Molecular Formula of C17H19NO5 .


Synthesis Analysis

In one study, Ethyl 2-(1,3-dioxoisoindolin-2-yl) acetate 2 was synthesized by refluxing 2-(1,3-Dioxoisoindolin-2-yl) acetic acid with conc. H2SO4 in ethanol for 2hrs .


Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various spectroscopic techniques. For instance, the InChI Code for “Ethyl 4- (2- (1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate” is 1S/C16H17NO6/c1-2-23-14 (19)9-11 (18)10-22-8-7-17-15 (20)12-5-3-4-6-13 (12)16 (17)21/h3-6H,2,7-10H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various analytical techniques. For example, the molecular weight of “Ethyl 4- (2- (1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate” is 319.31 .

Scientific Research Applications

Anticancer Potential

Research into derivatives of ethyl 2-aminothiazole 4-carboxylate, specifically compounds similar in structure to the queried chemical, has shown promising anticancer activities. For instance, compounds with the 1,3-dioxoisoindolin-2-yl motif have been synthesized and evaluated for their anticancer properties, particularly against colorectal cancer. In vitro and in vivo studies have highlighted the potential of these compounds to inhibit cancer cell proliferation and target specific proteins associated with cancer progression, such as beta-catenin in colorectal cancer. The promising results from these studies suggest a future potential for similar compounds in cancer therapy (Ilyas et al., 2021).

Antibacterial and Antifungal Applications

Another study focused on new carbodithioate derivatives, which include a moiety similar to the queried compound, demonstrated significant antibacterial, antifungal, antitubercular, and antimalarial activities. These findings indicate that such compounds could serve as prospective leads for chemotherapy against infectious diseases, further emphasizing the versatility of this chemical scaffold in medicinal chemistry (Akhaja & Raval, 2013).

Luminescent Materials

The synthesis of 2,4-disubstituted thiophene 5-carboxylates, which are structurally related to the queried compound, has been explored for their luminescent properties. These materials have shown potential for applications in optoelectronic devices due to their high luminescence. The synthetic methodology and the promising luminescent properties of these compounds suggest a potential for the development of new materials for technological applications (Teiber & Müller, 2012).

Safety and Hazards

The safety and hazards associated with these compounds can vary. For instance, “Ethyl 2- (5-acetamido-1,3-dioxoisoindolin-2-yl)acetate” has a Signal Word of Warning and Hazard Statements of H302-H315-H319-H335 .

Mechanism of Action

Target of Action

The compound Ethyl 5-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate is a complex molecule that contains an indole nucleus . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

It is known that indole derivatives can possess various biological activities , which suggests that this compound may interact with its targets to induce a range of biological effects. The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to have diverse biological activities , suggesting that this compound could potentially affect a variety of biochemical pathways. The downstream effects of these interactions would depend on the specific pathways and targets involved.

Result of Action

Given the diverse biological activities of indole derivatives , it is likely that this compound could induce a range of molecular and cellular effects. The exact nature of these effects would depend on the specific targets and pathways involved.

properties

IUPAC Name

ethyl 5-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-3-methyl-4-thiocyanatothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5S2/c1-3-27-19(26)15-10(2)14(28-9-20)16(29-15)21-13(23)8-22-17(24)11-6-4-5-7-12(11)18(22)25/h4-7H,3,8H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUMAVVCBDCOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)SC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate

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